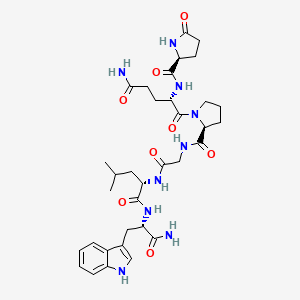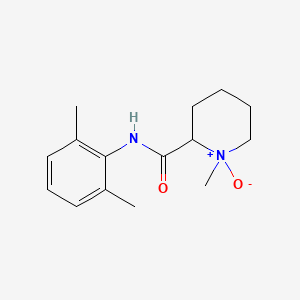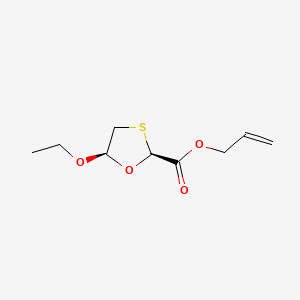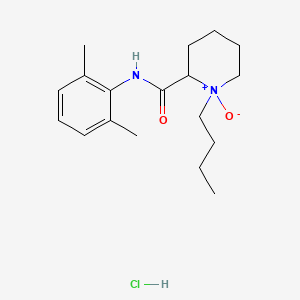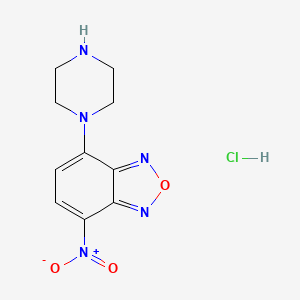
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 285.69 .
Synthesis Analysis
The synthesis of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride involves the reaction with carboxylic acids in the presence of condensing agents . This compound is utilized for the fluorescence detection of the generated derivatives in high-performance liquid chromatography or capillary electrophoresis .Molecular Structure Analysis
The molecular formula of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride is C10H12ClN5O3 . The InChI representation of the molecule isInChI=1S/C10H11N5O3.ClH/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H . The Canonical SMILES representation is C1CN(CCN1)C2=CC=C(C3=NON=C23)N+[O-].Cl . Chemical Reactions Analysis
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride reacts with carboxylic acids in the presence of condensing agents . This reaction is utilized for the fluorescence detection of the generated derivatives in high-performance liquid chromatography or capillary electrophoresis .Physical And Chemical Properties Analysis
The molecular weight of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride is 285.69 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The rotatable bond count is 1 . The exact mass and monoisotopic mass are both 285.0628670 g/mol . The topological polar surface area is 100 Ų . The heavy atom count is 19 .Applications De Recherche Scientifique
Fluorescence Visualization of Lysosomes in Live Cells
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride (NBD-PZ) has been utilized for its fluorescence capabilities, notably in the visualization of lysosomes within live cells. The compound shows elevated fluorescence intensity at pH levels of 7.0 or lower, facilitating clear imaging of lysosomes under fluorescence microscopy. This application presents a cost-effective alternative to commercially available lysosomal probes, offering significant benefits in cellular biology research (Ishiguro, Ando, & Goto, 2008).
Imaging of Low pH Regions and Lipid Membranes
NBD derivatives, including 4-nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole, have been investigated for their potential as molecular probes in biological imaging. These compounds exhibit high luminescence in protonated forms, making them suitable for imaging acidic cellular compartments and lipid membranes within various cell types. The findings underscore the utility of NBD-based compounds in cell biology and pharmaceutical research to explore cellular structures and functions (de Almeida et al., 2021).
Monitoring Airborne Isocyanates
Another significant application of 4-Nitro-7-piperazino-2,1,3-benzoxadiazole is in environmental monitoring, particularly in the detection of airborne isocyanates. The compound reacts with isocyanates to form urea derivatives, which can then be separated and detected using liquid chromatography. This method offers enhanced sensitivity and selectivity for isocyanate detection, contributing to occupational health and safety by monitoring air quality in environments where isocyanates are used or produced (Vogel & Karst, 2002).
Orientations Futures
Propriétés
IUPAC Name |
4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3.ClH/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCQKCUGUBVKKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858198 |
Source


|
| Record name | 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride | |
CAS RN |
374730-75-3 |
Source


|
| Record name | 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




